molecular formula C16H24N4S2 B2466618 4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide CAS No. 877818-40-1

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide

Cat. No.: B2466618
CAS No.: 877818-40-1
M. Wt: 336.52
InChI Key: SKSQBNYNXPFHMB-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with piperazine under controlled conditions to form an intermediate, which is then further reacted with ethyl isothiocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(dimethylamino)benzylidene]amine derivatives
  • 4-(dimethylamino)benzoic acid derivatives

Uniqueness

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S2/c1-4-17-16(22)20-11-9-19(10-12-20)15(21)13-5-7-14(8-6-13)18(2)3/h5-8H,4,9-12H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQBNYNXPFHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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